4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
Description
The compound 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester belongs to the tetrahydropyrimidine (THP) class, a scaffold known for diverse pharmacological activities. Its structure features:
- A tetrahydropyrimidine core with a 2-oxo group.
- A 4-(furan-2-carbonyloxy)phenyl substituent at position 2.
- A methyl group at position 4.
- An ethyl ester at position 5.
This compound is synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters . Its structural analogues differ in substituents on the phenyl ring, oxidation state of the pyrimidine ring (e.g., oxo vs. thioxo), and ester groups, leading to variations in physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-3-25-18(23)15-11(2)20-19(24)21-16(15)12-6-8-13(9-7-12)27-17(22)14-5-4-10-26-14/h4-10,16H,3H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUROYVXPFPVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound involves multiple steps, often starting with readily available precursors. One common synthetic route includes:
Formation of the Furan-2-carbonyloxy Intermediate: : This begins with the reaction of furan-2-carboxylic acid with a suitable reagent to form the furan-2-carbonyloxy derivative.
Phenyl Group Introduction: : The intermediate is then coupled with a phenyl group through an esterification reaction.
Pyrimidine Ring Construction: : Subsequently, the construction of the pyrimidine ring involves the cyclization of the compound with relevant reagents under controlled conditions.
Final Product Formation: : The last step involves adding the ethyl ester moiety to obtain the final product.
Industrial Production Methods
Industrial-scale synthesis might use more efficient and cost-effective methods, such as catalytic processes and continuous flow reactors, to maximize yield and minimize production time. Reaction conditions like temperature, pressure, and solvent choice are optimized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation and Reduction: : It can be oxidized or reduced depending on the reagents and conditions used.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on various parts of the molecule.
Hydrolysis: : The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: : Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products Formed
From Oxidation: : Products include oxidized derivatives of the furan and pyrimidine rings.
From Reduction: : Reduced forms of the functional groups present in the molecule.
From Hydrolysis: : The primary product is the corresponding carboxylic acid derivative.
Scientific Research Applications
Biological Activities
Research indicates that 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester exhibits several biological activities:
- Antioxidant Properties : Studies have shown that derivatives of tetrahydropyrimidines can possess antioxidant effects, which are crucial for combating oxidative stress in biological systems .
- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties against various pathogens.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes, which may have implications in treating metabolic disorders.
Applications in Medicinal Chemistry
The structural complexity and biological activity of this compound make it a valuable candidate for drug development. Its potential applications include:
- Therapeutic Agents : Due to its enzyme inhibition properties, it may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
- Antioxidant Formulations : Its antioxidant capabilities could be harnessed in formulations aimed at reducing oxidative stress-related conditions.
- Antimicrobial Agents : The compound's efficacy against microbial strains positions it as a candidate for developing new antimicrobial therapies.
Mechanism of Action
The compound’s effects are exerted through its interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors with binding sites complementary to the compound's structure.
Pathways Involved: : It may modulate biochemical pathways by inhibiting or activating enzymes, or by altering receptor activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
The table below summarizes critical structural differences between the target compound and its analogues:
Key Observations:
- Position 4 Substituents : The furan-2-carbonyloxy group in the target compound introduces a bulky, electron-withdrawing moiety compared to simpler furan or fluorophenyl groups. This may influence solubility and receptor binding.
- Oxo vs. Thioxo : Replacement of the 2-oxo group with thioxo (C=S) in analogues enhances antioxidant activity, likely due to increased radical scavenging capacity .
- Ester Groups : Ethyl esters generally improve lipophilicity compared to methyl esters, affecting membrane permeability.
Spectral and Physicochemical Properties
Spectral Data Comparison:
Physicochemical Trends:
- Lipophilicity : Ethyl esters (e.g., target compound) exhibit higher logP values than methyl esters, enhancing blood-brain barrier penetration.
- Solubility : Fluorophenyl derivatives (e.g., ) show reduced aqueous solubility due to hydrophobicity.
Antioxidant Activity:
- Thioxo Analogues : Demonstrated potent radical scavenging in DPPH assays (IC~50~: 18–32 µM), outperforming oxo derivatives due to sulfur’s redox activity .
- Methoxymethylfuran Analogue : Moderate antioxidant activity (IC~50~: ~50 µM), attributed to the electron-donating methoxymethyl group .
Enzyme Inhibition:
- Fluorophenyl Analogues: Exhibited nanomolar inhibition of thymidine phosphorylase (IC~50~: 0.014 µM), critical in cancer therapy . The target compound’s furan-carbonyloxy group may hinder similar efficacy due to steric bulk.
Biological Activity
The compound 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is a member of the pyrimidine derivatives that exhibit a variety of biological activities. Its unique structure combines a furan ring, a phenyl group, and a tetrahydropyrimidine core, which contribute to its potential therapeutic applications.
- Molecular Formula : C19H18N2O6
- Molecular Weight : 358.35 g/mol
- Structural Features : The compound contains functional groups such as carbonyl (C=O) and ester (C-O-C), which are pivotal for its biological activity.
Antioxidant Activity
Research has indicated that pyrimidine derivatives, including this compound, possess significant antioxidant properties. This is primarily due to their ability to scavenge free radicals and reduce oxidative stress in biological systems. A study evaluating various Biginelli-type pyrimidines found that those with furan substituents exhibited enhanced antioxidant capabilities compared to simpler analogs .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In vitro studies suggest that it can inhibit the growth of several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This makes it a candidate for developing new antimicrobial agents .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that it induces apoptosis in tumor cells through the activation of caspase pathways. This is particularly relevant for its potential use in cancer therapy .
Study 1: Antioxidant Evaluation
A recent study synthesized several derivatives of pyrimidine and evaluated their antioxidant activity using the DPPH radical scavenging assay. The results indicated that the compound showed a significant reduction in DPPH radical levels, suggesting strong antioxidant activity .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further exploration for clinical applications .
The biological activity of 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester can be attributed to:
- Interaction with Biological Targets : The compound interacts with specific enzymes and receptors in microbial and cancer cells, leading to altered metabolic pathways.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger cell death in cancerous cells while simultaneously providing protective effects against oxidative damage in normal cells .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Ethyl 6-Methyl-2-Oxo-4-Phenyl-Tetrahydropyrimidine | C14H16N2O3 | Lacks furan ring | More straightforward synthesis route |
| Methyl 6-Methyl-Tetrahydropyrimidine | C14H16N2O3 | Simpler structure | Less biological activity reported |
| Propan-2-Yl 4-[4-(Furan-Carbonyloxy)-Phenyl] | C18H20N2O5 | Similar furan and phenyl groups | Different alkoxy substituent affects solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
